Comparative Hematopoietic Target Specificity: Neogen vs. Clinical Cytokines GM-CSF and G-CSF
In a murine model of post-radiation hematopoietic recovery, Neogen (IEW) demonstrated a distinct target cell profile compared to the clinically used cytokines GM-CSF (Leucomax) and G-CSF (Granocyte 34). While all agents promoted recovery, their cellular targets were shown to be different [1].
| Evidence Dimension | Hematopoietic Progenitor Cell Target |
|---|---|
| Target Compound Data | Multipotent stem cell (CFU-S) |
| Comparator Or Baseline | GM-CSF: Granulocyte-macrophage progenitor (CFU-GM); G-CSF: Granulocyte progenitor |
| Quantified Difference | Differential target cell specificity at the progenitor level |
| Conditions | In vivo murine model of post-radiation hematopoietic recovery |
Why This Matters
This differential targeting is critical for procurement, as Neogen may be specifically useful for studies on primitive multipotent stem cell recovery, whereas GM-CSF or G-CSF would be inappropriate substitutes for this purpose.
- [1] Semenets, T. N., et al. 'Postradiation recovery of hematopoiesis in mice affected by Neogen (IEW).' Radiatsionnaia biologiia, radioecologiia 42.1 (2002): 70-74. PMID: 11898635. View Source
